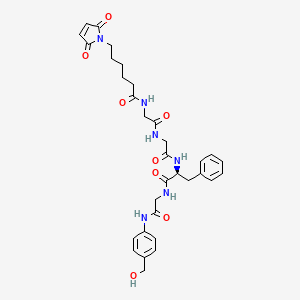
Iodoacetamide-PEG5-NH-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoacetamide-PEG5-NH-Boc is a compound that serves as a polyethylene glycol-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as promising tools for targeted therapy in drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Iodoacetamide-PEG5-NH-Boc typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent to introduce functional groups that can react with other molecules.
Introduction of Iodoacetamide: Iodoacetamide is introduced to the activated polyethylene glycol to form a stable bond.
Protection with Boc Group: The resulting compound is then protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the iodine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the amine group for further functionalization.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols and amines.
Acidic Conditions: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products:
Substituted Derivatives: Products formed from substitution reactions depend on the nucleophile used.
Deprotected Amine: Removal of the Boc group yields a free amine, which can be further modified
Applications De Recherche Scientifique
Iodoacetamide-PEG5-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and interactions by selectively degrading target proteins.
Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
The mechanism of action of Iodoacetamide-PEG5-NH-Boc involves its role as a linker in PROTACs. PROTACs contain two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Iodoacetamide-PEG3-NH-Boc: A shorter polyethylene glycol chain variant.
Iodoacetamide-PEG7-NH-Boc: A longer polyethylene glycol chain variant.
Comparison:
Chain Length: The primary difference between these compounds is the length of the polyethylene glycol chain, which can affect the solubility and flexibility of the PROTAC.
Uniqueness: Iodoacetamide-PEG5-NH-Boc offers a balance between flexibility and stability, making it a versatile choice for PROTAC synthesis
Propriétés
Formule moléculaire |
C19H37IN2O8 |
|---|---|
Poids moléculaire |
548.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C19H37IN2O8/c1-19(2,3)30-18(24)22-5-7-26-9-11-28-13-15-29-14-12-27-10-8-25-6-4-21-17(23)16-20/h4-16H2,1-3H3,(H,21,23)(H,22,24) |
Clé InChI |
IGEUCBFXXFXXLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



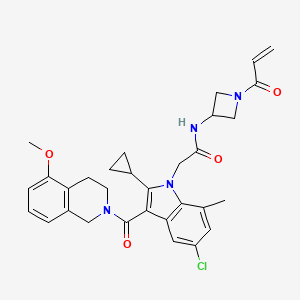

![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)
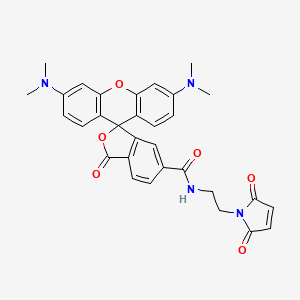
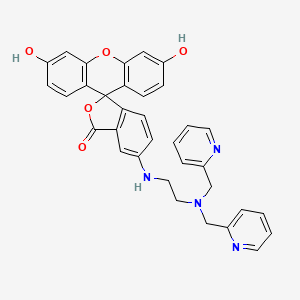

![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)
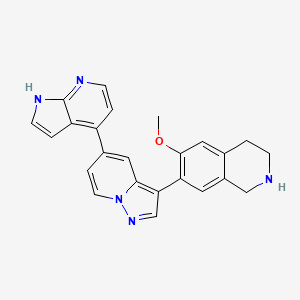
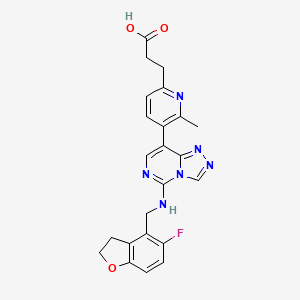
![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)
![5'-(4-(Diphenylamino)phenyl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B11928741.png)
